Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate
Description
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate is a benzoate ester derivative featuring a benzofuran-2-carboxamido substituent at the 2-position and methoxy groups at the 4- and 5-positions. Its synthesis typically involves nucleophilic substitution reactions between substituted phenols and brominated benzoate esters under reflux conditions in acetonitrile, with triethylamine as a base . The crystal structure reveals non-parallel aromatic rings (dihedral angle: 26.20°) and well-defined bond lengths (C–H: 0.93–0.98 Å), contributing to its stability and reactivity .
Properties
IUPAC Name |
methyl 2-(1-benzofuran-2-carbonylamino)-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-23-15-9-12(19(22)25-3)13(10-16(15)24-2)20-18(21)17-8-11-6-4-5-7-14(11)26-17/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIPOJGQKTWDAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C–H arylation reaction.
Esterification: The final step involves the esterification of the carboxamide derivative with methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Anti-inflammatory Activity : Compound 7n demonstrates superior anti-inflammatory efficacy (45.4% inhibition) compared to Ibuprofen, attributed to the 2,4-dimethylfuroyl substituent enhancing hydrophobic interactions with cyclooxygenase enzymes .
- Pharmacological Potential: The furan- and anilino-substituted analog (ZINC3371113) is prioritized in drug discovery pipelines due to its balanced lipophilicity and hydrogen-bonding capacity .
- Synthetic Utility : Halogenated derivatives (e.g., methyl 4-bromo-3,5-dimethoxybenzoate) are pivotal in cross-coupling reactions, enabling access to complex heterocycles .
Key Observations :
- High-Yield Routes: Methyl 4,5-dimethoxy-2-methylbenzoate achieves near-quantitative yields (98%) under optimized esterification conditions, highlighting the efficiency of acid-catalyzed methanol reactions .
- Reagent Sensitivity : The target compound’s moderate yield (65.6%) reflects challenges in steric hindrance during nucleophilic substitution, necessitating prolonged reflux .
Pharmacological and Industrial Relevance
- Anti-inflammatory Agents : Compound 7n and its analogs outperform traditional NSAIDs like Ibuprofen in preclinical models, though metabolic stability and toxicity profiles require further validation .
- Mutagenicity Concerns: Heterocyclic amines (e.g., benzofuran derivatives) may form DNA adducts at low doses, suggesting a need for rigorous carcinogenicity assessments in long-term studies .
- Agricultural Applications : Sulfonylurea-based benzoates (e.g., metsulfuron-methyl) are widely used as herbicides, though the target compound’s role in agrochemistry remains underexplored .
Biological Activity
Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzofuran moiety which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Potential
Recent studies have indicated that this compound exhibits promising anticancer activity. It has been shown to inhibit the growth of various cancer cell lines in vitro. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
In these studies, the compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting that it may interfere with cancer cell cycle progression or induce apoptosis.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress associated with cancer progression.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the safety and efficacy of this compound. In vivo studies indicate that the compound has a favorable safety profile with minimal toxicity at therapeutic doses.
Table 1: Summary of Pharmacological Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Dose-dependent inhibition of cell proliferation |
| In Vivo | Animal Models | Low toxicity at therapeutic doses |
| Mechanistic Study | Biochemical Assays | Induction of apoptosis and enzyme inhibition |
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound led to significant tumor reduction in a subset of patients.
- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutic agents may enhance overall efficacy while reducing side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(benzofuran-2-carboxamido)-4,5-dimethoxybenzoate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution under argon. A typical procedure involves reacting methyl 2-(1-bromo-2-methoxy-2-oxoethyl)-4,5-dimethoxybenzoate (1.60 g) with 2-cyanophenol (0.55 g) in acetonitrile (30 mL) with triethylamine (3.5 mL) as a base. Reflux for 4 hours followed by purification via column chromatography (hexane/ethyl acetate, 2:1 v/v) yields the product. Key parameters include inert atmosphere control, stoichiometric ratios, and solvent polarity for crystallization .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : 1H NMR (400 MHz, DMSO) confirms substituent positions and hydrogen environments (e.g., aromatic protons at δ 7.55–7.19 ppm) .
- X-ray diffraction : Crystal structure analysis (space group P1, a = 8.767 Å, b = 10.061 Å) with SHELXL refinement (R-factor = 0.051) validates bond angles (e.g., C7–O3–C14–C15 = –9.8°) and molecular geometry. Hydrogen atoms are modeled using riding constraints .
Q. What are the primary applications of this compound in pharmacological research?
- Methodology : The compound is evaluated for anti-inflammatory activity via carrageenan-induced rat paw edema assays. Inhibition rates (e.g., 45.4% for this compound) are compared to reference drugs like ibuprofen. Docking studies assess interactions with cyclooxygenase (COX) enzymes to rationalize potency .
Advanced Research Questions
Q. How can computational tools like molecular docking elucidate the compound’s mechanism of action?
- Methodology : Docking software (e.g., AutoDock Vina) simulates ligand-receptor interactions. Parameters include grid box dimensions centered on COX-2 active sites (PDB ID: 5KIR), flexible side chains, and scoring functions (e.g., binding energy < –8.0 kcal/mol). Results are validated via in vivo assays to correlate predicted affinity with observed inhibition rates .
Q. What strategies resolve discrepancies in crystallographic data during structure refinement?
- Methodology : Use SHELXL for iterative refinement, leveraging high-resolution data (e.g., <1.0 Å). Discrepancies in thermal displacement parameters (Uiso) are addressed by adjusting occupancy factors or modeling disorder. Hydrogen bonding networks (e.g., O3–H⋯N interactions) are cross-validated with Hirshfeld surface analysis .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodology :
- Substituent variation : Replace methoxy groups with electron-withdrawing groups (e.g., nitro) to enhance COX-2 binding.
- Bioisosteric replacement : Substitute benzofuran with indole to improve metabolic stability.
- In vitro testing : Measure IC50 values against COX-1/COX-2 isoforms to quantify selectivity. Derivatives showing >50% inhibition at 10 µM warrant further optimization .
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
- Methodology :
- HPLC-MS : Monitor degradation in simulated gastric fluid (pH 1.2, 37°C) over 24 hours.
- Density Functional Theory (DFT) : Calculate hydrolysis activation energy (ΔG‡) for ester bonds. A ΔG‡ > 25 kcal/mol suggests stability in aqueous environments.
- Plasma protein binding : Use equilibrium dialysis to assess % binding (>90% indicates favorable pharmacokinetics) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting anti-inflammatory activity data among structural analogs?
- Methodology :
- Statistical rigor : Apply ANOVA to compare inhibition rates (e.g., 7n: 45.4% vs. 7h: 38.2%; p < 0.05).
- Structural outliers : Examine steric clashes in docking poses (e.g., bulky substituents reducing binding).
- Bioavailability factors : Correlate logP values (>3.0 indicates poor solubility) with in vivo efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
